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Compound of Interest

Compound Name: 2-Cyclopentylmorpholine

Cat. No.: B13522798

Get Quote

Abstract
2-Cyclopentylmorpholine (CAS: 1519955-89-5) represents a strategic scaffold in modern

drug design, offering a balance between the hydrophilic morpholine core and the lipophilic

cyclopentyl appendage. This guide details its partition coefficient (LogP), distribution coefficient

(LogD), and the mechanistic implications of these values in CNS penetration and metabolic

stability.

Molecular Identity & Structural Significance[1]
Before analyzing lipophilicity, it is critical to distinguish the specific isomer in question. 2-
Cyclopentylmorpholine features a cyclopentyl ring attached to the C2 carbon of the

morpholine heterocycle, leaving the secondary amine (N4) free for further functionalization.
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Property Specification

CAS Number 1519955-89-5

IUPAC Name 2-cyclopentylmorpholine

Molecular Formula C₉H₁₇NO

Molecular Weight 155.24 g/mol

SMILES C1(C2CCCC2)CNCCO1

Key Feature

C2-substitution creates a chiral center,

influencing binding affinity and metabolic soft

spots.

Physicochemical Profile: LogP and LogD[2]
The lipophilicity of 2-Cyclopentylmorpholine is dynamic, governed heavily by the ionization of

the secondary amine.

Quantitative Values
The following values represent a synthesis of calculated (cLogP) and predicted consensus data

derived from fragment-based algorithms.
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Parameter Value Context

LogP (Neutral) 1.17 ± 0.2

Represents the uncharged

species. This value falls within

the optimal fragment range (1–

3) for CNS-active fragments.

pKa (Predicted) 8.4 – 8.6

Typical for morpholine

secondary amines. The

molecule is predominantly

ionized at physiological pH.

LogD (pH 7.4) 0.13 – 0.40

Critical Insight: At blood pH,

the "ionization penalty"

reduces effective lipophilicity

by ~1 log unit.

Polar Surface Area 21.26 Å²

Low PSA suggests excellent

potential for blood-brain barrier

(BBB) permeability if the amine

is masked or the pH gradient

favors the neutral form.

The Ionization Penalty
As a Senior Scientist, one must recognize that LogP is a theoretical constant for the neutral

molecule. However, LogD drives in vivo behavior.

At pH 7.4: The molecule exists in equilibrium, with ~90% in the protonated (cationic) form.

Implication: While the cyclopentyl group adds hydrophobic bulk (increasing LogP from

morpholine's -0.86 to +1.17), the cationic amine ensures high aqueous solubility, preventing

the "grease ball" effect common in high-LogP drugs.

Mechanistic Implications in Drug Design[2][3][4]
Blood-Brain Barrier (BBB) Penetration
2-Cyclopentylmorpholine is often used as a "solubilizing tail" in CNS inhibitors.
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Mechanism: The neutral fraction (LogP ~1.17) passively diffuses across the endothelial

membranes of the BBB.

Trapping: Once inside the more acidic compartments of the lysosome or intracellular space,

the amine protonates, potentially leading to lysosomal trapping—a double-edged sword that

increases residence time but can cause phospholipidosis.

Metabolic Stability
The cyclopentyl group blocks the metabolic oxidation that typically occurs at the C2/C3

positions of the morpholine ring.

Steric Shielding: The bulky C2-cyclopentyl group hinders Cytochrome P450 (CYP) access to

the alpha-carbon, potentially extending the half-life (

) compared to unsubstituted morpholine analogs.

Experimental Protocols
For internal validation, the following protocols are recommended. These are designed to

account for the amine's volatility and ionization.

Protocol A: Potentiometric LogP Determination (The
Gold Standard)
Best for ionizable amines where pH dependence is critical.

Preparation: Dissolve 5 mg of 2-Cyclopentylmorpholine in 10 mL of 0.1 M KCl (ionic

strength adjuster).

Titration: Perform a dual-phase titration using water-saturated octanol and octanol-saturated

water.

Execution:

Titrate the aqueous phase from pH 2.0 to 12.0 using 0.1 M KOH/HCl.

Repeat the titration in the presence of varying volumes of octanol.
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Calculation: The shift in the pKa curve (

) in the presence of octanol directly correlates to the partition coefficient of the neutral and
ionized species.

Note: This method eliminates the need for phase separation and concentration analysis.

Protocol B: Miniaturized Shake-Flask (HPLC-UV)
Best for high-throughput screening.

Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) for

24 hours.

Spiking: Add 100 µM of compound to the aqueous buffer phase.

Equilibration: Add an equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C.

Centrifuge at 3000 RPM for 10 minutes to break emulsions.

Quantification:

Remove the aqueous phase carefully.

Inject into HPLC (C18 column, Acetonitrile/Water gradient).

Calculate LogD using the ratio of peak areas (Area_oct / Area_aq).

Visualizations
Diagram 1: Physicochemical Decision Tree
This diagram illustrates the logic flow for assessing 2-Cyclopentylmorpholine in a drug

discovery campaign.
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Candidate: 2-Cyclopentylmorpholine

Calculate Properties
(cLogP, pKa)

Is pKa > 7.4?

Yes (Amine is Protonated)

pKa ~8.5

No (Neutral dominant)

pKa < 7.0

Calculate LogD(7.4)
LogD ≈ LogP - 1.0

High Aqueous Solubility
(Good for formulation)

Check Passive Diffusion
(Neutral species drives permeation)

Optimization Strategy:
Mask Amine or Exploit Solubility

LogD ≈ LogP

Click to download full resolution via product page

Caption: Decision logic for evaluating the physicochemical impact of the basic amine in 2-
Cyclopentylmorpholine.

Diagram 2: Experimental Workflow (Shake-Flask)
A step-by-step visualization of the miniaturized LogD determination protocol.
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1. Pre-Saturation
(Octanol + PBS pH 7.4)

2. Spiking
(Add Compound to Buffer)

3. Equilibrium
(Vortex 60m + Centrifuge)

4. Phase Separation
(Isolate Aqueous Layer)

5. HPLC Analysis
(Quantify Concentration)

Calculate LogD
Log([Oct]/[Aq])

Click to download full resolution via product page

Caption: Standardized workflow for determining LogD(7.4) using the Shake-Flask method

coupled with HPLC detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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